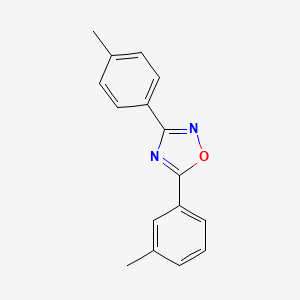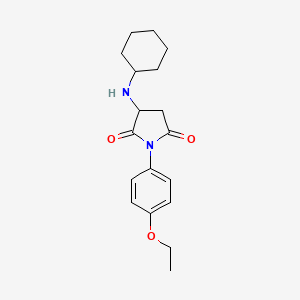
5-(3-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and electronics. This compound is also known as PMXO, and it belongs to the class of oxadiazoles, which are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom.
作用机制
The mechanism of action of PMXO is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for the growth and survival of cancer cells. PMXO has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating various pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
PMXO has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of new cancer therapeutics. It has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of PMXO is its low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for the development of new cancer therapeutics. However, its poor solubility in water and organic solvents may limit its use in some applications.
未来方向
There are several future directions for the research and development of PMXO. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of new derivatives of PMXO with improved solubility and bioavailability. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may lead to the development of new cancer therapeutics with improved efficacy and selectivity. Finally, the investigation of its potential applications in the fields of material science and organic electronics may lead to the development of new high-performance materials and devices.
合成方法
The synthesis of PMXO can be achieved through several methods, including the reaction of 3-methylbenzohydrazide and 4-methylbenzoyl chloride in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 3-methylbenzohydrazide and 4-methylbenzohydrazide with diethyl carbonate in the presence of a catalyst such as triethylamine. The resulting product is then subjected to cyclization using phosphorus oxychloride to obtain PMXO.
科学研究应用
PMXO has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, PMXO has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.
In material science, PMXO has been found to exhibit excellent thermal stability and mechanical properties, making it a potential candidate for the development of high-performance polymers and composites. It has also been studied for its potential applications in the field of organic electronics, where it can be used as a building block for the development of organic semiconductors.
属性
IUPAC Name |
5-(3-methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-6-8-13(9-7-11)15-17-16(19-18-15)14-5-3-4-12(2)10-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKYXGIHSPXWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorobenzyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4894770.png)
![8-[3-(2-bromophenoxy)propoxy]quinoline](/img/structure/B4894776.png)
![methyl N-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate](/img/structure/B4894777.png)

![N-[5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4894783.png)

![4-(2-methoxy-4-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4894805.png)
![5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B4894811.png)
![2-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-4-nitrobenzamide](/img/structure/B4894819.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4894839.png)
![ethyl 1-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B4894846.png)
![2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4894857.png)
![2-(4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4894858.png)
![N-(2-chlorophenyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4894861.png)